

# Rosabulin P-glycoprotein resistance

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## Compound Focus: Rosabulin

CAS No.: 501948-05-6

Cat. No.: S548484

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## The Gap on Rosabulin and P-gp

Your search for a specific link between **Rosabulin** and P-gp resistance did not yield direct results. The provided information describes **Rosabulin** as a potent **microtubule inhibitor** with "broad-spectrum anti-tumor activity" and potential activity against "chemoresistant tumors," but its mechanism does not involve P-glycoprotein inhibition or interaction [1].

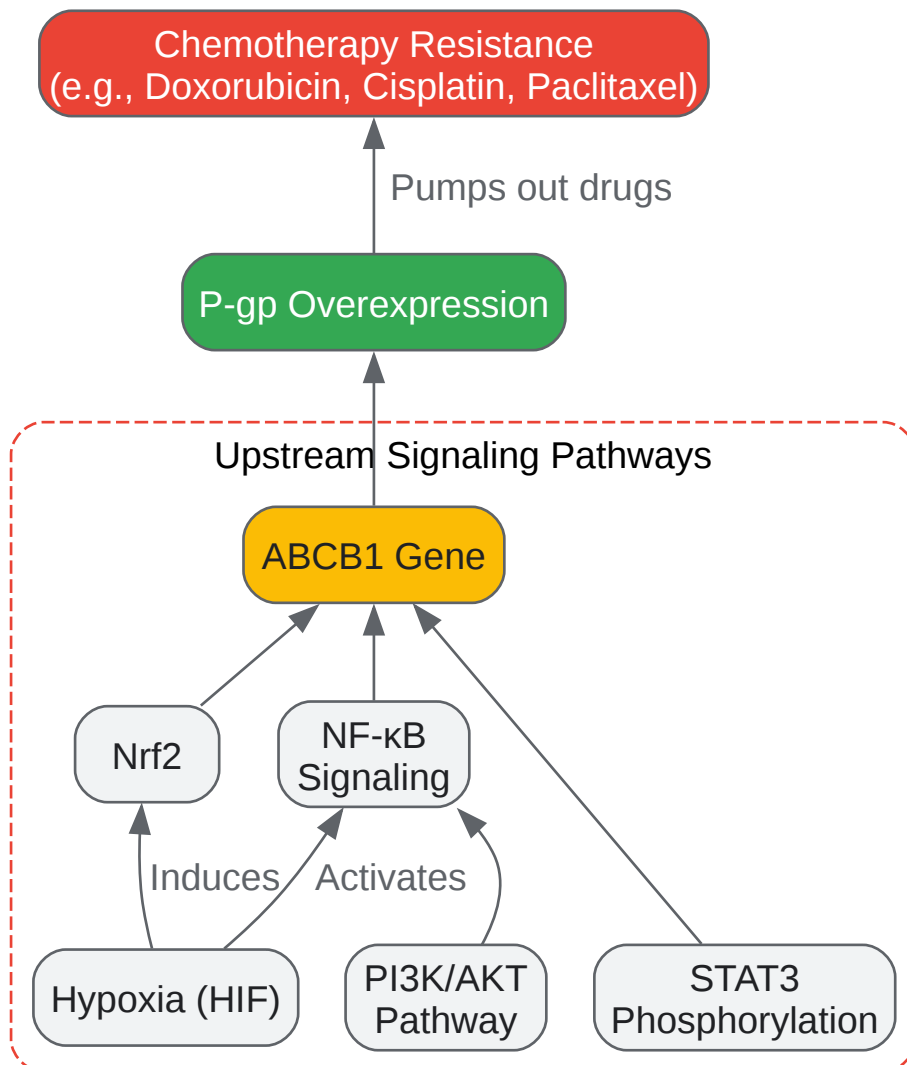
The table below summarizes the core information on **Rosabulin** from the search results.

Property	Description
IUPAC Name	2-[3-[(4-cyanophenyl)methyl]indolizin-1-yl]-N-(3-methyl-1,2-thiazol-5-yl)-2-oxoacetamide [1]
Synonyms	STA-5312, STA 5312, STA5312 [1]
Molecular Formula	C <sub>22</sub> H <sub>16</sub> N <sub>4</sub> O <sub>2</sub> S [1]
Molecular Weight	400.45 g/mol [1]
Mechanism of Action	Inhibition of microtubule assembly [1]
Reported Activity	Anti-proliferative activity against a range of cancer cell lines; potential therapy for chemoresistant tumors [1]

Property	Description
Reported Interaction with P-gp	No specific information found

## P-gp-Mediated Resistance & Relevant Assays

Although a link to **Rosabulin** is absent, the search results provide a robust foundation on P-gp-driven resistance and how to investigate it. The following diagram outlines the major signaling pathways that regulate P-gp expression, as described in the literature.



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Major signaling pathways that lead to P-gp overexpression and chemoresistance.

The table below summarizes key experimental approaches for profiling a drug candidate's interaction with P-gp, which you can apply to investigate **Rosabulin**.

Assay Type	Key Methodologies	Information Gained
<p>  <b>Functional Transport Assays</b>   • <b>Fluorescent substrate accumulation (e.g., Hoechst 33342, NBD-CSA):</b> Measure intracellular fluorescence in P-gp overexpressing vs. parental cells with/without test compound [2] [3]. • <b>Radio-labeled substrate uptake (e.g., [<sup>3</sup>H]-verapamil):</b> Quantify brain penetration or cellular uptake in vitro/in vivo [2].   Determines if the compound inhibits P-gp efflux activity.     <b>ATPase Activity Assay</b>   Measure basal and compound-stimulated ATP hydrolysis in P-gp-enriched membrane vesicles [3].   Identifies if a compound is a P-gp substrate (stimulates ATPase) or inhibitor (inhibits stimulated ATPase).     <b>Cytotoxicity &amp; Synergy Assays</b>   • <b>XTT/Proliferation assays</b> in resistant vs. sensitive cell lines with the drug alone [3]. • <b>Combination studies</b> with known P-gp substrate chemotherapeutics (e.g., Doxorubicin) to calculate Combination Index (CI) [3] [4].   Tests if inhibiting P-gp resensitizes resistant cells or synergizes with chemotherapy.     <b>Gene &amp; Protein Expression Analysis</b>   • <b>qRT-PCR</b> to measure <i>ABCB1</i> mRNA levels [3]. • <b>Western Blotting</b> and <b>Immunostaining</b> to measure P-gp protein levels [2].   Determines if the compound affects the expression of P-gp.  </p>		

## Research Recommendations

To advance your investigation, here are actionable steps based on the findings:

- **Validate P-gp Interaction Experimentally:** Use the assays summarized above to determine if **Rosabulin** is a substrate, inhibitor, or non-interactor of P-gp.
- **Explore Broader Mechanisms:** Since **Rosabulin** targets microtubules, its potential efficacy in "chemoresistant tumors" [1] could be through mechanisms independent of P-gp, such as overriding apoptotic defects or targeting resistant cell clones.
- **Investigate Other Transporters:** Consider profiling **Rosabulin** against other key ABC transporters like **ABCG2 (BCRP)** and **ABCC1 (MRP1)**, which also mediate multidrug resistance [5] [4].

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## References

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